molecular formula C20H24FNO4 B6450515 ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2640946-24-1

ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6450515
CAS No.: 2640946-24-1
M. Wt: 361.4 g/mol
InChI Key: KXVKODVSSPCMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H24FNO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.16893641 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4/c1-3-26-20(24)15-12-22(11-13-7-5-4-6-8-13)17-10-16(21)18(25-2)9-14(17)19(15)23/h9-10,12-13H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVKODVSSPCMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure

The compound belongs to the class of quinolone derivatives, characterized by a bicyclic structure that includes a quinoline moiety. Its structural formula can be represented as follows:

C19H22FNO4\text{C}_{19}\text{H}_{22}\text{F}\text{N}\text{O}_{4}

Anticancer Activity

Recent studies have demonstrated that quinolone derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cells.

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting cell cycle progression. It has been observed to upregulate cyclin-dependent kinase inhibitors (CDKIs) such as p21(Cip1/Waf1), leading to cell cycle arrest in the G2/M phase .
  • Case Studies : In vitro studies on human lung carcinoma A549 cells revealed an IC50 value of approximately 4.8 µM, indicating effective growth inhibition . Furthermore, in vivo experiments demonstrated significant tumor growth suppression in mice models inoculated with A549 cells .

Antimicrobial Activity

Quinolone derivatives are also known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate moderate to good antibacterial activity, making this compound a potential candidate for further development as an antimicrobial agent.

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments have shown low toxicity levels in animal models, but comprehensive studies are required to establish its safety for human use.

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